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Compound of Interest

Compound Name:
Ethanone, 2-chloro-1-(1-

piperazinyl)-

Cat. No.: B7780016

Get Quote

Part 1: Executive Summary & Chemical Identity
1-(2-Chloroacetyl)piperazine (CAS 14365-66-3) is a critical bifunctional building block in

medicinal chemistry. It serves as a pharmacophore linker, enabling the attachment of the

piperazine ring—a "privileged structure" in drug discovery—to other molecular scaffolds via

nucleophilic substitution at the alkyl chloride or acylation/alkylation at the secondary amine.[1]

[2]

Accurate spectroscopic characterization is challenging due to the compound's tendency to

dimerize or exist in dynamic equilibrium between conformers. This guide provides a definitive

reference for validating the identity and purity of this intermediate, distinguishing it from its

common impurity, 1,4-bis(2-chloroacetyl)piperazine.[1][2]

Chemical Identity Table[1][2][3][4]
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Parameter Data

IUPAC Name 1-(2-chloroacetyl)piperazine

CAS Number 14365-66-3 (Free Base) / 53502-60-6 (HCl Salt)

Molecular Formula C₆H₁₁ClN₂O

Molecular Weight 162.62 g/mol

Appearance White to off-white crystalline solid (HCl salt)

Solubility
Soluble in Water, DMSO, Methanol; Sparingly

soluble in DCM

Part 2: Sample Preparation & Handling (The "Why")
Expert Insight: The most common analytical error with this compound is misinterpreting the

NMR signals of the salt form versus the free base. The HCl salt is hygroscopic.

For NMR (Free Base): Dissolve ~10 mg in CDCl₃. If solubility is poor, use DMSO-d₆, but be

aware that the residual water peak in DMSO can overlap with the amine proton.[1][2]

For NMR (HCl Salt):DMSO-d₆ is the solvent of choice. Add 1 drop of D₂O to collapse the

ammonium/amine exchangeable protons if the baseline is noisy.

For MS: Use LC-MS grade methanol. Avoid protic solvents if analyzing for trace anhydride

impurities, though not applicable here.[1][2]

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][2][7]
1H NMR Characterization
The amide bond exhibits partial double-bond character (

), creating restricted rotation.[2] This renders the piperazine ring protons magnetically non-
equivalent at room temperature, often appearing as complex multiplets rather than simple
triplets.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.rsc.org/suppdata/d4/qo/d4qo00415a/d4qo00415a1.pdf
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.rsc.org/suppdata/d4/qo/d4qo00415a/d4qo00415a1.pdf
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.rsc.org/suppdata/d4/qo/d4qo00415a/d4qo00415a1.pdf
https://revroum.lew.ro/wp-content/uploads/2017/12/Art%2008.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7780016?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: DMSO-d₆ (Recommended for Salt) / CDCl₃ (Free Base)

Position
Chemical Shift
(δ, ppm)

Multiplicity Integral
Assignment
Logic

A 4.25 - 4.35 Singlet (s) 2H

Cl-CH₂-CO.

Deshielded by

both Cl and

C=O. This is the

diagnostic

anchor peak.

B 3.45 - 3.60
Broad Multiplet

(m)
4H

Piperazine CH₂

(α to Amide).

Restricted

rotation

broadens these

signals.[2]

C 2.70 - 2.85 Triplet/Multiplet 4H

Piperazine CH₂

(α to Amine).

Shielded relative

to amide-

adjacent protons.

D 2.0 - 9.0*
Broad Singlet (br

s)
1H

NH. Highly

variable. ~2.0

ppm in CDCl₃

(free base); >9.0

ppm in DMSO

(HCl salt).[1][2]

Note: In the bis-substituted impurity (1,4-bis(2-chloroacetyl)piperazine), the signal at region C

disappears, and the integral for region B doubles and simplifies due to symmetry.[1][2]

13C NMR Characterization
Solvent: DMSO-d₆[2][3]
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Position Chemical Shift (δ, ppm) Assignment

C=O 165.2 Amide Carbonyl

CH₂-N (Amide) 45.5 / 41.8
Piperazine ring carbons (Often

split due to rotamers)

CH₂-N (Amine) 46.2
Piperazine ring carbons (α to

secondary amine)

Cl-CH₂ 41.2 Alpha-chloro carbon

Diagram: NMR Assignment Workflow
The following logic flow ensures you are looking at the mono-substituted product and not the

bis-impurity.
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Start: Acquire 1H NMR

Locate Singlet @ ~4.3 ppm
(Cl-CH2-CO)

Check Integral Ratio
(Singlet : Ring Protons)

Ratio 2:8
(2H Cl-CH2 : 8H Ring)

Yes

Ratio 4:8 or 2:4
(Symmetry Indicates Bis)

No

Analyze Ring Region
(2.7 - 3.6 ppm)

IMPURITY:
1,4-bis(2-chloroacetyl)piperazine

Two Distinct Sets?
(3.5 ppm & 2.8 ppm)

Single Broad Set?
(Symmetry)

CONFIRMED:
1-(2-chloroacetyl)piperazine

Click to download full resolution via product page

Caption: Logic flow for distinguishing the mono-substituted target from the bis-substituted

impurity using 1H NMR integration and splitting patterns.

Part 4: Mass Spectrometry (MS) Data
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Ionization & Isotopic Pattern
Method: ESI+ (Electrospray Ionization, Positive Mode)[1][2]

Molecular Ion (M+H)+: 163.06 Da (for ³⁵Cl)[1][2]

Isotopic Signature: The presence of a single chlorine atom imparts a characteristic 3:1 ratio

between the M (163) and M+2 (165) peaks.

Fragmentation Pathway (ESI/CID)
Understanding fragmentation is crucial for confirming the structure in complex matrices (e.g.,

biological fluids or reaction mixtures).[1][2]

m/z 163 (Parent): Protonated molecule.

m/z 127 (Loss of HCl): Characteristic neutral loss of 36 Da (HCl).

m/z 85 (Piperazine Ring): Cleavage of the amide bond, leaving the protonated piperazine

ring.[1][2]

[M+H]+ 
 m/z 163

[M - HCl]+ 
 m/z 127Neutral Loss

Piperazine Ring 
 m/z 85

Amide Cleavage

- HCl (36 Da)

- C2H2ClO (78 Da)

Click to download full resolution via product page

Caption: Primary fragmentation pathways observed in ESI-MS for 1-(2-chloroacetyl)piperazine.

Part 5: Infrared (IR) Spectroscopy[1][2]
Method: ATR-FTIR (Attenuated Total Reflectance) Sample State: Solid (HCl salt) or Neat Oil

(Free Base)
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300 - 3450 N-H

Stretching (Broad, medium

intensity). Note:

Stronger/broader in HCl salt.

2800 - 2950 C-H
Aliphatic stretching (Piperazine

ring & CH₂Cl).

1645 - 1665 C=O[2]
Amide I band. Strong, sharp

signal. Diagnostic for acylation.

1200 - 1250 C-N C-N stretching of the amide.

700 - 780 C-Cl
Alkyl halide stretch. Moderate

to strong intensity.

Part 6: Experimental Protocol for Synthesis &
Validation
To generate the data above, the following validated protocol is recommended. This minimizes

the formation of the bis-impurity.[4]

Protection/Stoichiometry: Use a large excess of piperazine (4-5 equivalents) relative to

chloroacetyl chloride. This statistically favors mono-substitution.

Temperature Control: Maintain reaction temperature between 0°C and 5°C during addition.

Higher temperatures promote bis-acylation.

Workup:

Acidify to pH 2-3 to protonate unreacted piperazine and the product.

Wash with DCM (removes non-basic impurities).

Basify aqueous layer to pH 10-11.

Extract with DCM. Unreacted piperazine remains largely in the water phase due to high

polarity, while the mono-acylated product extracts into DCM.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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